Tafluprost-d7 -

Tafluprost-d7

Catalog Number: EVT-15279467
CAS Number:
Molecular Formula: C25H34F2O5
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tafluprost-d7 is a deuterated analog of tafluprost, a potent prostaglandin analogue primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a prodrug, tafluprost is converted into its active form, tafluprost acid, which functions as a selective agonist at the prostaglandin F receptor. This compound enhances the outflow of aqueous humor from the eye, effectively lowering intraocular pressure. Tafluprost-d7 is notable for being the first prostanoid released in a preservative-free formulation, which reduces potential side effects associated with preservatives commonly used in ophthalmic preparations .

Source

Tafluprost-d7 was developed by Santen Pharmaceutical and Asahi Glass Company in Japan. The compound is synthesized to provide a stable and effective treatment option for patients suffering from glaucoma .

Classification

Tafluprost-d7 belongs to the class of compounds known as prostaglandin analogues. It is specifically classified under prostaglandin F2α analogs due to its structural similarity and mechanism of action. The compound is also categorized as an antiglaucoma agent due to its therapeutic application in managing intraocular pressure .

Synthesis Analysis

Methods

The synthesis of tafluprost-d7 involves several key steps that ensure the incorporation of deuterium atoms into the molecular structure. The process typically begins with a Wittig condensation reaction involving a protected bicyclic lactone carbaldehyde and a dimethyl phosphonate ketone derivative.

Technical Details:

  1. Wittig Reaction: A phosphonium salt is reacted with a carbonyl compound to form an alkene.
  2. Fluorination: This step introduces fluorine atoms into the structure using morpholino-sulfur trifluoride.
  3. Hydrolysis: The benzoate ester protecting group is hydrolyzed to liberate hydroxyl groups.
  4. Reduction: Aluminum hydride is used to reduce lactones to lactols.
  5. Final Esterification: The free acid is esterified with 2-iodopropane in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield tafluprost-d7 .
Molecular Structure Analysis

Structure

The molecular formula for tafluprost-d7 is C25H34D7F2O5C_{25}H_{34}D_{7}F_{2}O_{5}, where deuterium replaces specific hydrogen atoms in the original tafluprost structure. This modification not only alters its isotopic composition but can also influence its pharmacokinetic properties.

Data:

  • Molecular Weight: Approximately 459.55 g/mol.
  • Structural Characteristics: Tafluprost-d7 retains the core structure of tafluprost, with modifications that include deuterium labeling at specific positions on the carbon skeleton .
Chemical Reactions Analysis

Reactions

Tafluprost-d7 undergoes similar metabolic reactions as its non-deuterated counterpart. Upon administration, it is hydrolyzed to tafluprost acid, which then participates in various biochemical pathways.

Technical Details:

  1. Activation: Hydrolysis converts tafluprost-d7 into its active form.
  2. Metabolism: The active metabolite undergoes beta-oxidation and phase II conjugation, leading to various metabolites that are eventually eliminated from the body.
  3. Receptor Interaction: Tafluprost acid binds selectively to prostaglandin F receptors, facilitating increased aqueous humor outflow and lowering intraocular pressure .
Mechanism of Action

The mechanism of action for tafluprost-d7 involves its conversion into tafluprost acid, which acts as an agonist at the prostaglandin F receptor. This interaction stimulates cellular pathways that enhance the outflow of aqueous humor from the anterior chamber of the eye.

Process:

  1. Prodrug Activation: Tafluprost-d7 is hydrolyzed in ocular tissues to release tafluprost acid.
  2. Receptor Agonism: Tafluprost acid binds to prostaglandin F receptors on trabecular meshwork cells, leading to relaxation and increased outflow facility.
  3. Pressure Reduction: This process effectively reduces intraocular pressure over sustained periods, typically lasting 24 hours after administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless to slightly yellow oil.
  • Boiling Point: Approximately 552.9 °C (predicted).
  • Density: 1.186 g/cm³.

Chemical Properties

  • Solubility: Highly soluble in solvents like chloroform, dimethyl sulfoxide, and ethanol; practically insoluble in n-heptane and water.
  • pKa Value: Approximately 14.48 (predicted), indicating weak acidity typical for ester compounds .
Applications

Tafluprost-d7 has significant applications in scientific research and clinical settings:

  • Ophthalmology: Primarily used for managing open-angle glaucoma and ocular hypertension due to its efficacy in lowering intraocular pressure without preservatives.
  • Research Tool: The deuterated form allows for more precise pharmacokinetic studies and metabolic pathway investigations due to its distinct isotopic signature .
Synthetic Methodologies for Deuterated Prostaglandin Analogues

Corey Lactone-Based Strategies for Tafluprost-d7 Synthesis

The Corey lactone (4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one) serves as the foundational chiral building block for Tafluprost-d7 synthesis, enabling precise control over stereochemistry in the prostaglandin backbone. Deuterium incorporation occurs at seven specific sites: the isopropyl ester group (three deuteriums) and the cyclopentyl ring (four deuteriums), strategically positioned to retard metabolic degradation without altering pharmacological activity [1]. The synthetic pathway involves:

  • Deuterated Corey Lactone Derivatization: Protection of the C15 hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl), followed by stereoselective reduction using deuterated reducing agents (e.g., NaBD₄) to introduce deuterium at C15 [2].
  • Side-Chain Elongation: A Horner–Wadsworth–Emmons (HWE) reaction couples the deuterated lactone with phosphonate ester 1 (VC20251095), forming the Z-unsaturated side chain with >98% stereoselectivity [1] [2].
  • Functional Group Manipulation: Difluorination of the C15–C16 alkene using morpholinosulfur trifluoride (Morris reagent), followed by deprotection and esterification with deuterated isopropanol (CD₃CD(OD)CD₃) under Mitsunobu conditions [1].

Table 1: Key Steps in Corey Lactone-Based Synthesis of Tafluprost-d7

StepReactionDeuterium Incorporation SiteStereochemical Outcome
1Lactone reductionC15 (cyclopentyl)R-configuration retained (>99% ee)
2HWE olefinationC7–C8 bondZ-selectivity (98:2)
3EsterificationIsopropyl group (C25–C27)Retention of pro-S configuration

Industrial-scale synthesis faces challenges in deuterium retention during esterification, where protium contamination can reduce isotopic purity. Recent advances employ continuous flow microreactors to minimize deuterium loss, achieving 89% yield and >99.5% isotopic purity [1].

Deuteration Techniques in Prostanoid Functionalization

Deuteration of Tafluprost-d7 targets metabolically vulnerable sites identified through mass spectrometry studies of tafluprost metabolism. Two primary techniques dominate:

  • Late-Stage Isotopic Exchange: Direct deuteration of the isopropyl ester via Pd/C-catalyzed H/D exchange under D₂ atmosphere. This method achieves >95% deuterium incorporation but risks epimerization at C15 due to keto-enol tautomerism [1].
  • Building Block Approach: Synthesis of a deuterated cyclopentyl fragment from D-glucose, exploiting its chiral centers. The C15 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β and deuterated water (D₂O), ensuring R-stereochemistry [1] [8]. For methyl deuteration, acetone-d6 is reduced under Luche conditions (CeCl₃/NaBD₄) to generate CD₃C(OD)CD₃, which is esterified with the prostaglandin acid intermediate [1].

Critical limitations include:

  • Kinetic Isotope Effects (KIEs) during ester hydrolysis, which slow conversion to the active acid form by 2.3-fold compared to non-deuterated tafluprost [1].
  • Isotopic Dilution in protic solvents, necessitating anhydrous conditions and aprotic solvents (e.g., THF-d8) during phosphonate coupling [1].

Comparative Analysis of Horner–Wadsworth–Emmons vs. Wittig Condensation in Fluoroprostanoid Synthesis

The C8–C12 unsaturated chain in Tafluprost-d7 requires Z-selective olefination to maintain biological activity. Two methodologies are pivotal:

Table 2: HWE vs. Wittig Condensation for Tafluprost-d7 Side-Chain Formation

ParameterHorner–Wadsworth–Emmons (HWE)Classical Wittig
ReagentPhosphonate ester 1 (VC20251095)Non-stabilized ylide (Ph₃P=CH(CH₂)₃CO₂iPr)
StereoselectivityZ:E = 98:2 (aliphatic aldehydes)Z:E = 55:45 (moderate Z-bias)
BaseLiHMDS/THF at −78°Cn-BuLi/THF at 0°C
Byproduct SolubilityWater-soluble phosphateHydrophobic triphenylphosphine oxide
Yield92%68%

HWE Advantages:

  • Stabilized carbanions tolerate the electron-withdrawing difluoro motif adjacent to the aldehyde.
  • Bulky phosphonates (e.g., diphenylphosphonoacetates) enhance Z-selectivity via steric control during oxaphosphetane formation [4] [7].
  • Still–Gennari modification (trifluoroethyl phosphonates) achieves near-exclusive Z-alkene production when coupled with the deuterated Corey lactone aldehyde [4] [7].

Wittig Limitations:

  • Poor Z-selectivity with aliphatic aldehydes due to unhindered ylide approach.
  • Triphenylphosphine oxide removal requires chromatography, complicating large-scale synthesis [7].

Challenges in Stereochemical Control During Deuterium Incorporation

Deuterium introduction induces conformational perturbations that threaten the 15R, 16R-difluoro motif critical for FP receptor binding. Key challenges include:

  • Deuterium-Induced Epimerization:
  • Basic conditions during ester hydrolysis or phosphonate deprotonation cause racemization at C15 (α-to carbonyl). Solutions include low-temperature saponification (0°C, LiOH) and enzymatic hydrolysis using Candida antarctica lipase B [1].
  • KIEs alter the energy barrier for enolization, favoring R-to-S epimerization by 1.8-fold versus protiated analogs [1].
  • Stereoselective Deuteration of the Cyclopentane Ring:
  • Metal-catalyzed deuteride transfer (e.g., Crabtree’s catalyst) achieves syn-addition to C11–C12 double bonds, but over-reduction degrades yield.
  • Chiral auxiliaries (e.g., Oppolzer’s sultam) direct deuteration at C9, though auxiliary removal risks deuterium loss [1] [8].
  • Mitigation Strategies:
  • Dynamic Kinetic Resolution: Use of Ru(II)-Shvo catalyst enables in situ racemization and enantioselective reduction, achieving 96% de [1].
  • Protecting Group Optimization: Bulky silyl groups (TBDPS) shield the β-face during deuteration, minimizing cis-deuteron addition [8].

Industrial processes address these issues via microfluidic reaction systems, which reduce residence times and prevent deuterium scrambling. A 2025 pilot study demonstrated 459.6 g/mol Tafluprost-d7 with 99.2% enantiomeric excess using such systems [1].

Properties

Product Name

Tafluprost-d7

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate

Molecular Formula

C25H34F2O5

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D

InChI Key

WSNODXPBBALQOF-WCNHDNETSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.